1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
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Overview
Description
1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of furan, pyridine, thiazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl and pyridin-2-yl-thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and other advanced techniques to ensure consistent and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the furan, pyridine, and thiazole rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-furan-2-yl-3-pyridin-2-yl-propenone: Known for its anti-inflammatory activity.
3-(pyridin-2-yl)triimidazotriazine: Studied for its photophysical behavior.
Uniqueness
1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is unique due to its combination of furan, pyridine, thiazole, and pyrrolidine moieties. This unique structure imparts specific properties that make it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H16N4O3S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16N4O3S/c23-16-8-12(9-22(16)10-13-4-3-7-25-13)17(24)21-18-20-15(11-26-18)14-5-1-2-6-19-14/h1-7,11-12H,8-10H2,(H,20,21,24) |
InChI Key |
MPAGRIORMNKERA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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